molecular formula C12H10Cl2N2O2S B2838366 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol CAS No. 338411-04-4

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol

Cat. No.: B2838366
CAS No.: 338411-04-4
M. Wt: 317.18
InChI Key: RFHDRDCZLCKFFT-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is an organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a methoxy-substituted pyrimidinol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methoxy-4-pyrimidinol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dichlorobenzyl chloride and 5-methoxy-4-pyrimidinol.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 5-methoxy-4-pyrimidinol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinol ring or the dichlorobenzyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidinol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve the modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)sulfanyl)-6-methyl-4-pyrimidinol
  • 2-((2,4-Dichlorobenzyl)sulfanyl)-1,3-benzoxazole
  • 2-((2,4-Dichlorobenzyl)sulfanyl)-5-(1-naphthylmethyl)-1,3,4-thiadiazole

Uniqueness

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is unique due to its specific substitution pattern on the pyrimidinol ring and the presence of both dichlorobenzyl and sulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHDRDCZLCKFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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